Tert-butyl methyl(3-oxocyclohexyl) carbamate
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Overview
Description
Tert-butyl methyl(3-oxocyclohexyl) carbamate is a chemical compound with the molecular formula C11H19NO3. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a cyclohexyl ring. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl methyl(3-oxocyclohexyl) carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexanone derivative. One common method is the reaction of tert-butyl carbamate with 3-oxocyclohexanone in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes using microreactors. These methods offer advantages such as improved efficiency, better control over reaction conditions, and reduced waste generation .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl methyl(3-oxocyclohexyl) carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .
Scientific Research Applications
Tert-butyl methyl(3-oxocyclohexyl) carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl methyl(3-oxocyclohexyl) carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (4-oxocyclohexyl) carbamate: Similar in structure but with the oxo group at a different position on the cyclohexyl ring.
Tert-butyl (3-bromo-4-oxocyclohexyl) carbamate: Contains a bromine atom, which can influence its reactivity and applications.
Tert-butyl N-(1-methyl-4-oxocyclohexyl) carbamate: Features a methyl group, affecting its steric and electronic properties.
Uniqueness
Tert-butyl methyl(3-oxocyclohexyl) carbamate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound in the synthesis of complex molecules and the development of new materials and pharmaceuticals .
Properties
IUPAC Name |
tert-butyl N-methyl-N-(3-oxocyclohexyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13(4)9-6-5-7-10(14)8-9/h9H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEPMTDRDKDDFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCCC(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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